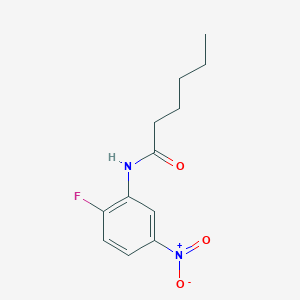

N-(2-fluoro-5-nitrophenyl)hexanamide

Description

N-(2-Fluoro-5-nitrophenyl)hexanamide (CAS: 333414-76-9; molecular formula: C₁₂H₁₅FN₂O₃; molecular weight: 254.26 g/mol) is a substituted anilide featuring a hexanamide chain attached to a 2-fluoro-5-nitrophenyl moiety. While direct data on its physical properties (e.g., melting point) are unavailable in the provided evidence, comparisons with structurally related compounds offer insights into its behavior .

Propriétés

Formule moléculaire |

C12H15FN2O3 |

|---|---|

Poids moléculaire |

254.26g/mol |

Nom IUPAC |

N-(2-fluoro-5-nitrophenyl)hexanamide |

InChI |

InChI=1S/C12H15FN2O3/c1-2-3-4-5-12(16)14-11-8-9(15(17)18)6-7-10(11)13/h6-8H,2-5H2,1H3,(H,14,16) |

Clé InChI |

UOTSDYNDTWVYLZ-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F |

SMILES canonique |

CCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of N-(2-fluoro-5-nitrophenyl)hexanamide typically involves the reaction of 2-fluoro-5-nitroaniline with hexanoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Analyse Des Réactions Chimiques

N-(2-fluoro-5-nitrophenyl)hexanamide undergoes various types of chemical reactions, including:

Applications De Recherche Scientifique

N-(2-fluoro-5-nitrophenyl)hexanamide is utilized in various scientific research fields, including:

Mécanisme D'action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity . The presence of the fluoro and nitro groups enhances its binding affinity and specificity towards these targets . The exact pathways and molecular interactions are subject to ongoing research .

Comparaison Avec Des Composés Similaires

Structural Analogs from Anilide Derivatives ()

Key analogs from Nevels et al. () include:

| Compound Name | Substituents | Acyl Group | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| N-(2-Fluoro-5-nitrophenyl)hexanamide | 2-F, 5-NO₂ | Hexanamide | Not reported | Not reported |

| 3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide (13) | 2-F, 5-NO₂, 3-Cl | Benzamide | 163–165 | 57 |

| N-(5-Cyano-2-fluorophenyl)hexanamide (16) | 2-F, 5-CN | Hexanamide | 61–62 | 50 |

| N-(5-Cyano-2-fluorophenyl)pivalamide (17) | 2-F, 5-CN | Pivalamide | 59–61 | 70 |

Key Observations :

- Acyl Chain Impact: Hexanamide derivatives (e.g., compound 16) exhibit significantly lower melting points (~60–62°C) compared to benzamide analogs (e.g., compound 13: 163–165°C). This trend suggests that longer aliphatic chains reduce crystallinity and intermolecular interactions, enhancing solubility in nonpolar solvents .

- Substituent Effects: Replacing the nitro group (target compound) with a cyano group (compound 16) reduces polarity, likely contributing to compound 16’s low melting point. The nitro group’s strong electron-withdrawing nature may increase thermal stability in the target compound compared to cyano analogs .

Reactivity and Cyclization Potential

- Cyclization Mechanisms : N-(2-Fluoro-5-nitrophenyl)benzamide (compound 8, ) undergoes cyclization via N-deprotonation and O-SNAr mechanisms to form benzo[d]oxazoles. The hexanamide chain in the target compound may sterically hinder similar cyclization due to its bulky aliphatic chain, altering reaction pathways or yields compared to benzamides .

- Synthetic Yield Trends : Pivalamide derivatives (e.g., compound 17) achieve higher yields (70%) than hexanamide analogs (50%), likely due to improved steric protection of the amide group during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.